![molecular formula C13H10BrFOZn B14885774 2-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885774.png)
2-[(4'-Fluorophenoxy)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4’-Fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorophenoxy group enhances its reactivity and selectivity in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4’-Fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(4’-Fluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-[(4’-Fluorophenoxy)methyl]bromobenzene+Zn→2-[(4’-Fluorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-[(4’-Fluorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are often used in cross-coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere at moderate temperatures.
Major Products Formed
The major products formed from reactions involving 2-[(4’-Fluorophenoxy)methyl]phenylzinc bromide are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学研究应用
2-[(4’-Fluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a tool for modifying biomolecules and studying biological pathways.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and specialty chemicals.
作用机制
The mechanism by which 2-[(4’-Fluorophenoxy)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved are primarily related to its role in facilitating cross-coupling reactions.
相似化合物的比较
Similar Compounds
- 2-[(4’-Chlorophenoxy)methyl]phenylzinc bromide
- 2-[(4’-Bromophenoxy)methyl]phenylzinc bromide
- 2-[(4’-Methoxyphenoxy)methyl]phenylzinc bromide
Uniqueness
The presence of the fluorophenoxy group in 2-[(4’-Fluorophenoxy)methyl]phenylzinc bromide imparts unique reactivity and selectivity compared to its analogs. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis.
属性
分子式 |
C13H10BrFOZn |
|---|---|
分子量 |
346.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-fluoro-4-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h1-4,6-9H,10H2;1H;/q-1;;+2/p-1 |
InChI 键 |
UEHIXUCVVRDDFI-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C([C-]=C1)COC2=CC=C(C=C2)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B14885696.png)
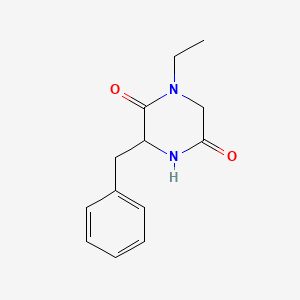
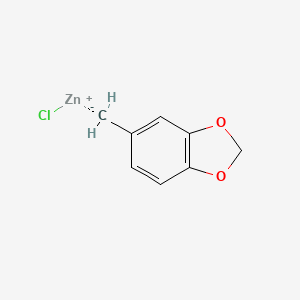
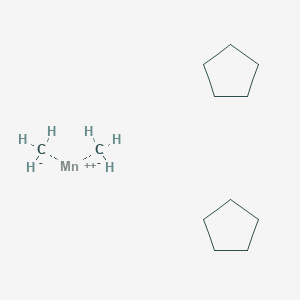
![(R)-1-((S)-1-Acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 1-oxide](/img/structure/B14885720.png)
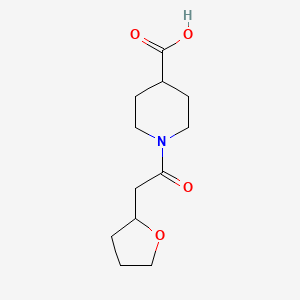
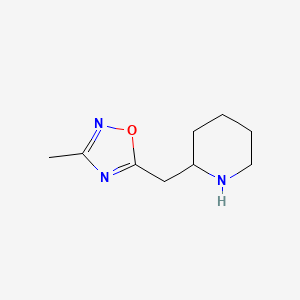
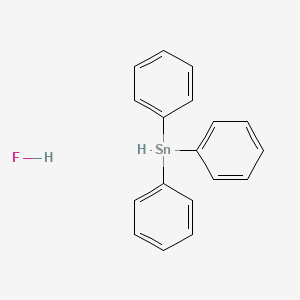
![3-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14885759.png)
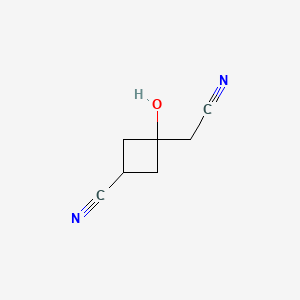
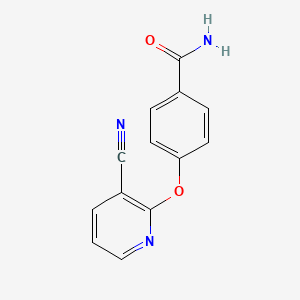
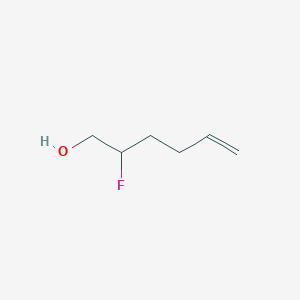
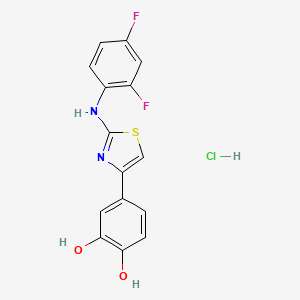
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B14885790.png)
